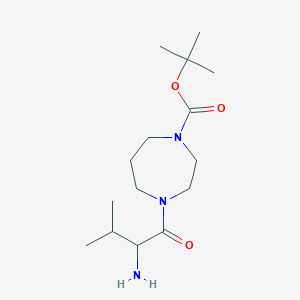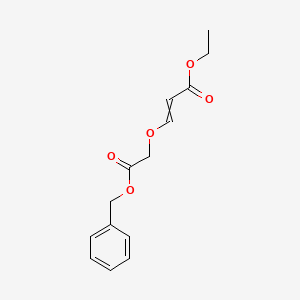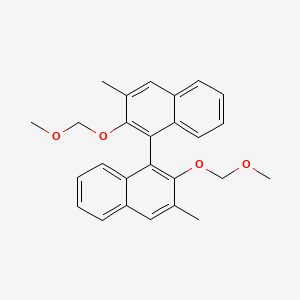
Ophobolin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ophiobolin A is a sesterterpenoid fungal phytotoxin produced by various species of the Bipolaris genus. Initially identified as a dangerous phytotoxin affecting essential cereals like rice and barley, it has since been found to possess significant biological activities, including promising anticancer properties .
Méthodes De Préparation
Ophiobolin A can be synthesized through a series of steps starting from mevalonate, involving the rearrangement of an acyclic C-25 precursor. The biosynthesis involves a bifunctional terpene synthase that catalyzes both chain elongation and cyclization . Industrial production methods often involve the cultivation of fungal strains like Drechslera gigantea, which can produce Ophiobolin A as a bioherbicide .
Analyse Des Réactions Chimiques
Ophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of Ophiobolin A that have been studied for their biological activities .
Applications De Recherche Scientifique
Ophiobolin A has been extensively studied for its potential anticancer activity. It has shown promise in treating various types of cancer, including glioblastoma and melanoma . Additionally, it has been investigated for its antimicrobial properties, including antibacterial, antifungal, and antiviral activities . In agriculture, it has been proposed as a bioherbicide for controlling weeds like Digitaria sanguinaria .
Mécanisme D'action
Ophiobolin A exerts its effects through multiple mechanisms. It covalently modifies phosphatidylethanolamine, leading to cytotoxicity by destabilizing lipid bilayers . It also induces paraptosis-like cell death by decreasing BKCa channel activity, leading to mitochondrial and endoplasmic reticulum stress . Additionally, it activates the mitochondrial pathway of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ophiobolin A is often compared with other fungal terpenes like sphaeropsidin A, which also exhibits significant anticancer activity . Both compounds share a similar origin as fungal phytotoxins but have distinct chemical structures and modes of action. Other similar compounds include polygodial, which has been studied for its anticancer properties .
Propriétés
Formule moléculaire |
C20H30Cl2N2O2S |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
N-(2-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C20H29ClN2O2S.ClH/c1-2-3-4-5-6-7-10-16(22)15-23-26(24,25)20-14-9-11-17-18(20)12-8-13-19(17)21;/h8-9,11-14,16,23H,2-7,10,15,22H2,1H3;1H |
Clé InChI |
JTFSFBQHOSSWLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)



![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)

![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)

![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
